4-Ethylbenzenecarbothioamide

Descripción

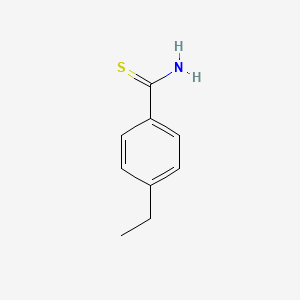

4-Ethylbenzenecarbothioamide (chemical formula: C₉H₁₁NS) is a thioamide derivative characterized by an ethyl substituent on the benzene ring and a thiocarbonyl group (-C=S) adjacent to the amide nitrogen. Thioamides, in general, serve as critical intermediates in synthesizing heterocyclic compounds and exhibit diverse biological activities, including antimicrobial and antitumor properties .

Propiedades

IUPAC Name |

4-ethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXLHZFMEVVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368879 | |

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57774-76-2 | |

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-Ethylbenzenecarbothioamide (C9H11NS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

This compound consists of an ethyl group attached to a benzene ring, with a carbothioamide functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C9H11NS

- Molecular Weight : 179.26 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| Density | 1.05 g/cm³ |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could serve as a potential antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound appears to induce apoptosis in these cells, potentially through the modulation of key signaling pathways involved in cell survival and death.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity or alter cellular signaling pathways, leading to its antimicrobial and anticancer effects. The exact mechanism is still under investigation, but it is believed to involve:

- Enzyme Inhibition : Binding to active sites on enzymes, preventing substrate interaction.

- Receptor Modulation : Altering receptor activity which can influence cellular responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound had a broad spectrum of activity, with MIC values indicating potent effects against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In a research article from Cancer Letters, the anticancer effects of this compound were explored. The study found that treatment with this compound resulted in significant reductions in cell viability in HeLa and MCF-7 cells. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential changes and caspase activation .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Ethylbenzene and thiourea.

- Reaction Conditions : The reaction is generally carried out under reflux conditions in an organic solvent such as ethanol.

- Purification : The product is purified using recrystallization techniques.

Comparación Con Compuestos Similares

Key Observations :

- Crystallography : 4-Methoxybenzenecarbothioamide adopts an orthorhombic crystal system (space group P2₁2₁2₁), with lattice parameters a = 5.6545 Å, b = 7.3966 Å, and c = 38.7497 Å . This suggests that bulky substituents (e.g., methoxy vs. ethyl) may influence packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.